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Compound of Interest

Compound Name:
4-Nitro-1-(oxolan-2-ylmethyl)-1h-

pyrazole

CAS No.: 1006523-68-7

Cat. No.: B1441340

Get Quote

Executive Summary & Chemical Context
Nitropyrazoles represent a bifurcated class of heterocyclic compounds. In the field of energetic

materials, polynitrated pyrazoles (e.g., 3,4,5-trinitropyrazole) are valued for their high density

and explosive power, often exceeding TNT. However, in medicinal chemistry,

mononitropyrazoles—specifically 4-nitropyrazole and 3-nitropyrazole derivatives—serve as

critical pharmacophores and synthetic precursors.

Their biological utility stems from two distinct chemical behaviors:[1]

The Nitro Group as a Warhead (Bioactivation): Similar to nitroimidazoles (e.g.,

metronidazole), the nitro group on the pyrazole ring can undergo enzymatic reduction under

hypoxic conditions, generating cytotoxic radical species. This mechanism is exploited in

antimicrobial therapies and hypoxia-selective anticancer prodrugs.

The Pyrazole Scaffold as a Kinase Inhibitor: The planar geometry of the pyrazole ring allows

it to mimic the adenine base of ATP, making it a privileged scaffold for Type I and Type II
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kinase inhibitors (e.g., JNK3, Haspin, CDK). Here, the nitro group often serves as an

electron-withdrawing modulator or a precursor to an amino group essential for hydrogen

bonding within the kinase hinge region.

Mechanisms of Action (MOA)
Nitroreduction and Radical Generation
The primary antimicrobial and hypoxia-selective anticancer mechanism relies on the

nitroreduction pathway. In anaerobic bacteria or hypoxic tumor cells, nitroreductases (NTRs)

reduce the nitro group (

) to a nitro radical anion (

).

Aerobic Conditions: In normal tissues, oxygen rapidly re-oxidizes the radical anion back to

the parent compound (futile cycling), preventing toxicity.

Anaerobic/Hypoxic Conditions: The radical anion persists, undergoing further reduction to

nitroso (

) and hydroxylamine (

) intermediates. These electrophiles covalently bind to DNA, causing strand breaks and cell
death.

Kinase Inhibition (ATP Competitors)
4-Nitropyrazoles and their amino-derivatives act as ATP-competitive inhibitors. The pyrazole

nitrogens function as hydrogen bond donors/acceptors, interacting with the "gatekeeper"

residues in the kinase ATP-binding pocket. The C4-substituent (nitro or amino) orients the

molecule to exploit the hydrophobic back pocket, determining selectivity (e.g., JNK3 vs. p38

MAPK).
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 1: Dual mechanism of action for nitropyrazoles: Bioactivation via nitroreduction (top

path) and direct kinase inhibition (bottom path).

Structure-Activity Relationship (SAR)[2][3]
The biological efficacy of nitropyrazoles is tightly controlled by the position of the nitro group

and N-substitution.

Positional Isomers
4-Nitropyrazole: The most common scaffold for kinase inhibitors. The C4 position is

electronically favorable for reduction but sterically accessible for binding pockets.

3-Nitropyrazole: Often more toxic and less stable. Synthesized via rearrangement of N-

nitropyrazole.[2][3][4] Higher energetic potential but lower pharmaceutical "drug-likeness"

due to rapid metabolism.

Substituent Effects[2]
N1-Substitution: Critical for solubility and pharmacokinetics. Bulky aryl groups at N1 (e.g., N-

phenyl) improve kinase selectivity by filling the hydrophobic pocket (e.g., JNK3 selectivity).

Electron Withdrawal: The nitro group decreases the pKa of the pyrazole NH (if

unsubstituted), increasing acidity. In kinase inhibitors, replacing
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with

often retains binding affinity but alters solubility and toxicity profiles.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Experimental Protocol: Synthesis and Evaluation
This protocol describes the synthesis of a 4-nitropyrazole derivative and its subsequent

biological evaluation. Note: All nitro compounds are potentially explosive. Handle with extreme

care.

Synthesis of 4-Nitro-1H-pyrazole (Direct Nitration)
Objective: Introduce the nitro group at the C4 position of the pyrazole ring.

Reagents:

Pyrazole (1.0 eq)[5]

Fuming Nitric Acid (

, >90%)

Fuming Sulfuric Acid (

, 20% oleum)

Ice/Water bath
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Procedure:

Preparation: In a round-bottom flask equipped with a magnetic stirrer and thermometer, cool

fuming sulfuric acid (5 mL/g of pyrazole) to 0°C.

Addition: Slowly add pyrazole (1.0 eq) portion-wise, maintaining temperature <10°C.

(Exothermic!).

Nitration: Dropwise add fuming nitric acid (1.2 eq) while keeping the temperature below

20°C.

Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 4 hours.

Monitor by TLC (Ethyl Acetate:Hexane 1:1).

Quenching: Pour the reaction mixture carefully onto crushed ice (10x volume).

Isolation: The product, 4-nitro-1H-pyrazole, will precipitate as a white/pale yellow solid. Filter,

wash with cold water until pH is neutral.

Purification: Recrystallize from ethanol/water. Yield is typically 70-85%.

In Vitro Cytotoxicity Assay (MTT Protocol)
Objective: Determine the IC50 of the synthesized nitropyrazole against cancer cell lines (e.g.,

HeLa or MCF-7).

Self-Validating Controls:

Negative Control: DMSO (vehicle) only.

Positive Control: Doxorubicin or Metronidazole (depending on context).

Blank: Media only (no cells).

Workflow:

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h for attachment.
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Treatment: Dissolve 4-nitropyrazole in DMSO. Prepare serial dilutions (0.1

M to 100

M) in culture media. Final DMSO concentration must be <0.5%.

Incubation: Treat cells for 48h at 37°C, 5%

.

MTT Addition: Add 10

L of MTT reagent (5 mg/mL) to each well. Incubate 4h.

Solubilization: Remove media, add 100

L DMSO to dissolve formazan crystals.

Readout: Measure absorbance at 570 nm. Calculate cell viability relative to DMSO control.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 2: Step-by-step workflow from chemical synthesis to biological validation.

Safety & Toxicity Considerations
Explosion Hazard: Polynitrated pyrazoles (e.g., di- or trinitro variants) are high-energy

materials. 4-nitropyrazole is generally stable but should not be heated to dryness or
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subjected to shock.

Genotoxicity: Due to the nitroreduction mechanism, nitropyrazoles can test positive in the

Ames test (mutagenicity). This is a significant hurdle for drug development, often

necessitating the reduction of the nitro group to an amine or amide in the final drug

candidate to avoid promiscuous DNA binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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